

Validating the Anti-Angiogenic Effects of ODM-203 In Vivo: A Comparative Guide

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Compound of Interest

Compound Name: OdM1

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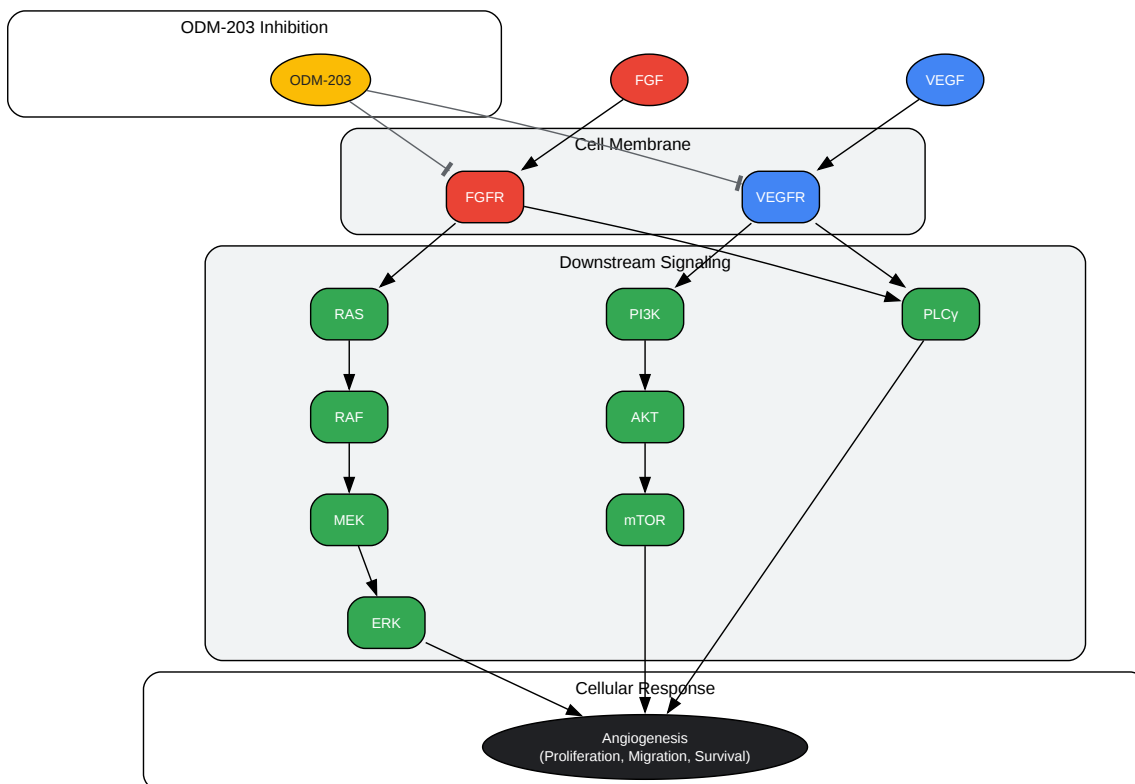
This guide provides a comprehensive comparison of the in vivo anti-angiogenic effects of ODM-203, a potent and selective dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2][3][4][5] Its performance is evaluated against other relevant anti-angiogenic agents, supported by experimental data to inform preclinical and clinical research decisions.

Mechanism of Action: Dual Inhibition of Key Angiogenic Pathways

ODM-203 exerts its anti-angiogenic effects by simultaneously targeting two critical signaling pathways involved in tumor neovascularization: the FGFR and VEGFR pathways.

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, and both FGF and VEGF are key drivers of this process. By equipotently inhibiting both receptor families, ODM-203 offers a comprehensive blockade of tumor angiogenesis.[1][3][4]

Below is a diagram illustrating the signaling pathways targeted by ODM-203.



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Figure 1: ODM-203 Signaling Pathway Inhibition

In Vitro Activity of ODM-203

ODM-203 demonstrates potent and balanced inhibitory activity against both FGFR and VEGFR families in biochemical and cellular assays.

Target Kinase	IC50 (nM)
FGFR1	11
FGFR2	16
FGFR3	6
FGFR4	35
VEGFR1	26
VEGFR2	9
VEGFR3	5

Table 1: Biochemical IC50 values of ODM-203 for FGFR and VEGFR kinase families.[\[2\]](#)[\[5\]](#)

In cellular assays, ODM-203 effectively inhibits VEGF-induced tube formation in human umbilical vein endothelial cells (HUVECs) and proliferation of FGFR-dependent cancer cell lines.

Cell-Based Assay	Cell Line	IC50 (nM)
VEGF-induced Tube Formation	HUVEC	33
FGFR-dependent Proliferation	H1581 (FGFR1 amp)	104
SNU16 (FGFR2 amp)	132	
RT4 (FGFR3 mut)	192	

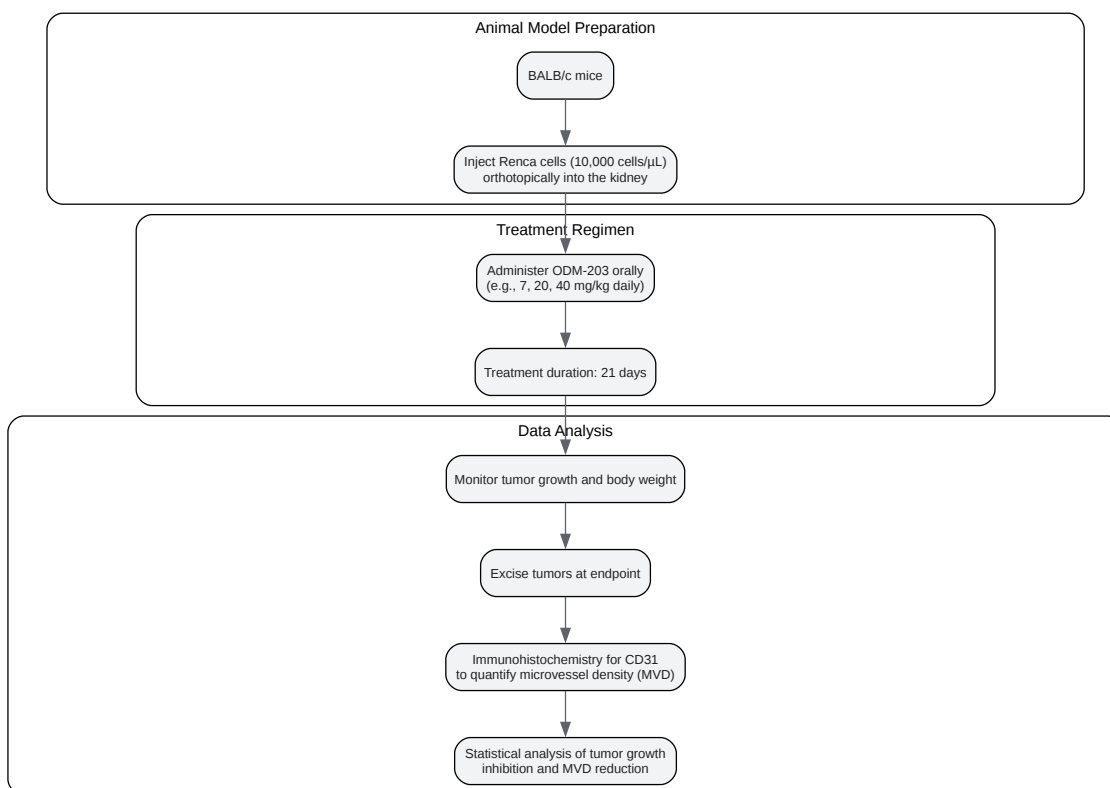
Table 2: Cellular IC50 values of ODM-203 in angiogenesis and proliferation assays.[\[2\]](#)

In Vivo Anti-Angiogenic Efficacy of ODM-203

The anti-angiogenic potential of ODM-203 has been validated in vivo using the Renca murine renal adenocarcinoma model, which is known to be highly angiogenesis-dependent.[\[6\]](#)

Experimental Protocol: Orthotopic Renca Syngeneic Model

A summary of the experimental workflow for evaluating the in vivo anti-angiogenic effects of ODM-203 using the orthotopic Renca model is provided below.



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Figure 2: Experimental Workflow for In Vivo Angiogenesis Study

Detailed Methodology:

- **Cell Culture:** Renca cells, a murine renal adenocarcinoma cell line, are cultured in appropriate media.[7]
- **Animal Model:** Female BALB/c mice are used for the syngeneic model.[7]
- **Tumor Implantation:** Renca cells are trypsinized, and a cell suspension is prepared. A small incision is made in the flank of the anesthetized mouse to expose the kidney, and Renca cells are injected under the renal capsule.[8][9]

- **Drug Administration:** ODM-203 is administered orally, typically once daily, starting after the tumors are established.
- **Tumor Analysis:** At the end of the treatment period, tumors are excised, weighed, and processed for histological analysis.
- **Microvessel Density (MVD) Quantification:** Tumor sections are stained with an antibody against the endothelial cell marker CD31. The number of microvessels is then counted in several high-power fields to determine the MVD.[\[10\]](#)[\[11\]](#)

Comparison with Other Anti-Angiogenic Agents

This section compares the in vivo anti-angiogenic efficacy of ODM-203 with other dual FGFR/VEGFR inhibitors and standard-of-care anti-angiogenic drugs. Data is presented from preclinical studies in relevant tumor models.

Compound	Target(s)	Model	Dose	Tumor Growth Inhibition (%)	Microvessel Density Reduction (%)	Reference
ODM-203	FGFR/VEGFR	Renca (orthotopic)	40 mg/kg	Strong inhibition of tumor growth and metastasis	Data not specified, but suppresses angiogenesis	[2]
Lucitanib	FGFR/VEGFR/PDGFR	Various xenografts	5-20 mg/kg	Dose-dependent	Marked inhibition of angiogenesis	[6][12]
Regorafenib	VEGFR/FGFR/PDGFR/TIE2	CT26 (orthotopic)	30 mg/kg	Complete suppression	Stronger reduction than DC101	[10]
Dovitinib	FGFR/VEGFR/PDGFR	HCC xenografts	50 mg/kg	Significant	~79%	[1]
Sunitinib	VEGFR/PDGFR/c-KIT	Renca (subcutaneous)	Not specified	Significant	Significant reduction	[6]
AZD4547	FGFR1-3	TNBC co-culture	In vitro	Downregulates pro-angiogenic factors	N/A	[13]

Table 3: Comparison of in vivo anti-angiogenic effects of ODM-203 and other inhibitors.

Note: Direct comparison of efficacy is challenging due to variations in experimental models, dosing regimens, and endpoint measurements.

Conclusion

ODM-203 is a potent dual inhibitor of FGFR and VEGFR with demonstrated in vivo anti-tumor and anti-angiogenic activity in the highly vascularized Renca renal cell carcinoma model. Its ability to equipotently target both pathways suggests a potential advantage in overcoming resistance mechanisms associated with single-pathway inhibition. Further head-to-head preclinical studies quantifying the reduction in microvessel density against other dual inhibitors in the same model would provide a more definitive comparison of their anti-angiogenic potential. The data presented in this guide supports the continued investigation of ODM-203 as a promising anti-angiogenic therapy.

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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ODM-203, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Renca Syngeneic Model of Renal Cancer I Kidney Tumor I CRO [explicyte.com]
- 7. Renca Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 8. RENCA Mouse Model of Renal Cancer - InnoSer [innoserlaboratories.com]
- 9. mdpi.com [mdpi.com]
- 10. A novel definition of microvessel density in renal cell carcinoma: Angiogenesis plus vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. Prognostic role of microvessel density in patients with renal cell carcinoma: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Inhibition of the FGFR/PI3K/Akt Axis by AZD4547 Disrupts the Proangiogenic Microenvironment and Vasculogenic Mimicry Arising from the Interplay between Endothelial and Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
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